molecular formula C12H15N3NiOS B12730353 (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) CAS No. 132829-29-9

(2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II)

Cat. No.: B12730353
CAS No.: 132829-29-9
M. Wt: 308.03 g/mol
InChI Key: NXHXXIBYHYGKIV-UHIUVHHLSA-L
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Description

(2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II): is a coordination compound that features a nickel(II) ion coordinated to a thiobenzoylhydrazonato ligand derived from 2,4-pentanedione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2,4-pentanedione with thiobenzoylhydrazine to form the thiobenzoylhydrazonato ligand. This ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in the presence of an amine, such as ammonia, to form the final complex. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .

Scientific Research Applications

Chemistry: In chemistry, (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .

Biology and Medicine: It has been investigated for its cytotoxic activity against cancer cells and its ability to inhibit specific enzymes .

Industry: In industry, (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .

Mechanism of Action

The mechanism by which (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. The nickel ion can interact with various substrates, facilitating catalytic reactions or binding to biological targets. The thiobenzoylhydrazonato ligand also plays a role in stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Uniqueness: (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) is unique due to the presence of the thiobenzoylhydrazonato ligand, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity compared to other nickel complexes .

Properties

CAS No.

132829-29-9

Molecular Formula

C12H15N3NiOS

Molecular Weight

308.03 g/mol

IUPAC Name

azane;nickel(2+);(NE,Z)-N-[(Z)-4-oxidopent-3-en-2-ylidene]benzenecarbohydrazonothioate

InChI

InChI=1S/C12H14N2OS.H3N.Ni/c1-9(8-10(2)15)13-14-12(16)11-6-4-3-5-7-11;;/h3-8,15H,1-2H3,(H,14,16);1H3;/q;;+2/p-2/b10-8-,13-9+;;

InChI Key

NXHXXIBYHYGKIV-UHIUVHHLSA-L

Isomeric SMILES

C/C(=C/C(=N/N=C(/C1=CC=CC=C1)\[S-])/C)/[O-].N.[Ni+2]

Canonical SMILES

CC(=CC(=NN=C(C1=CC=CC=C1)[S-])C)[O-].N.[Ni+2]

Origin of Product

United States

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